molecular formula C14H12Cl3O4P B14670159 Ethyl phenyl 2,4,6-trichlorophenyl phosphate CAS No. 38149-72-3

Ethyl phenyl 2,4,6-trichlorophenyl phosphate

Cat. No.: B14670159
CAS No.: 38149-72-3
M. Wt: 381.6 g/mol
InChI Key: MOHMQGLVGUGERE-UHFFFAOYSA-N
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Description

Ethyl phenyl 2,4,6-trichlorophenyl phosphate is an organophosphorus compound with the molecular formula C14H12Cl3O4P . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl phenyl 2,4,6-trichlorophenyl phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, with the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl 2,4,6-trichlorophenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl phenyl 2,4,6-trichlorophenyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Ethyl phenyl 2,4,6-trichlorophenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to alterations in biochemical pathways. The compound’s phosphate group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phenyl 2,4,6-trimethylbenzoyl phosphate
  • Ethyl phenyl 2,4,6-dichlorophenyl phosphate
  • Ethyl phenyl 2,4,6-dimethylphenyl phosphate

Uniqueness

Ethyl phenyl 2,4,6-trichlorophenyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

38149-72-3

Molecular Formula

C14H12Cl3O4P

Molecular Weight

381.6 g/mol

IUPAC Name

ethyl phenyl (2,4,6-trichlorophenyl) phosphate

InChI

InChI=1S/C14H12Cl3O4P/c1-2-19-22(18,20-11-6-4-3-5-7-11)21-14-12(16)8-10(15)9-13(14)17/h3-9H,2H2,1H3

InChI Key

MOHMQGLVGUGERE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1=CC=CC=C1)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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